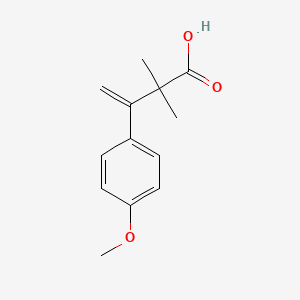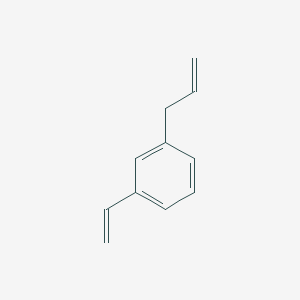
N-Ethyl-3-(trimethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is an organosilicon compound with the molecular formula C10H25NO3Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propylamine chain, which is further substituted with an ethyl group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-chloropropyltrimethoxysilane with ethylamine under controlled conditions. The reaction typically proceeds as follows:
- Reaction of 3-chloropropyltrimethoxysilane with ethylamine:
Reagents: 3-chloropropyltrimethoxysilane, ethylamine
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-70°C.
:Reaction: Cl-(CH2)3-Si(OCH3)3+C2H5NH2→C2H5N-(CH2)3-Si(OCH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.
Major Products
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-(trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier. The amine group can also interact with various functional groups, facilitating bioconjugation and other chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propylamine
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- N-3-(Trimethoxysilyl)propyl ethylenediamine
Uniqueness
N-Ethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl-substituted amine group and a trimethoxysilyl group. This combination imparts distinct reactivity and functionality, making it particularly useful in applications requiring strong adhesion and surface modification. The presence of the ethyl group also influences its solubility and interaction with various substrates, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
3451-81-8 |
|---|---|
Molekularformel |
C8H21NO3Si |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-ethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-5-9-7-6-8-13(10-2,11-3)12-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
FYZBRYMWONGDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)

![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)




